Chemical structure and physical properties of 2-ethenyl-N,N-dimethylpyridin-4-amine
Chemical structure and physical properties of 2-ethenyl-N,N-dimethylpyridin-4-amine
Executive Summary
2-Ethenyl-N,N-dimethylpyridin-4-amine (commonly referred to as 4-dimethylamino-2-vinylpyridine or 2-vinyl-DMAP) is a highly specialized, bifunctional heterocyclic building block. It merges the exceptional nucleophilic catalytic properties of the 4-dimethylaminopyridine (DMAP) core with the polymerizable and electrophilic reactivity of a 2-vinyl substituent. This guide provides an in-depth analysis of its structural causality, physical properties, and validated experimental protocols for its use in advanced organic synthesis and materials science.
Chemical Identity & Physical Properties
The structural integrity of 2-ethenyl-N,N-dimethylpyridin-4-amine dictates its dual reactivity profile. The compound features a pyridine ring substituted with a strongly electron-donating dimethylamino group at the C4 position and a vinyl group at the C2 position[1][2].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 2-ethenyl-N,N-dimethylpyridin-4-amine |
| Common Synonyms | 4-dimethylamino-2-vinylpyridine; 2-vinyl-DMAP |
| CAS Registry Number | 151732-33-1[1] |
| Molecular Formula | C9H12N2[2] |
| Molecular Weight | 148.205 g/mol [2] |
| Appearance | Yellow oil to low-melting solid[3] |
| Estimated pKa | ~9.70 (Analogous to parent DMAP)[3] |
Structural Causality & Mechanistic Reactivity
As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does, rather than just what it does. The reactivity of 2-ethenyl-N,N-dimethylpyridin-4-amine is bifurcated into two primary domains:
The DMAP Core: Nucleophilic Catalysis
The dimethylamino group at the C4 position exerts a powerful positive mesomeric (+M) effect. By donating lone-pair electron density into the pyridine ring via resonance, it dramatically increases the electron density at the pyridine nitrogen (N1). This resonance stabilization results in a high pKa (~9.70)[3], making the N1 nitrogen an exceptional nucleophile. This property is heavily exploited in acyl transfer catalysis, where the pyridine nitrogen attacks acyl chlorides or anhydrides to form a highly reactive N-acylpyridinium intermediate.
The Vinyl Moiety: Polymerization & Aza-Michael Addition
The 2-vinyl group introduces orthogonal reactivity:
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Polymerization: The vinyl group can undergo radical polymerization to yield poly-2-vinyl-4-dimethylaminopyridine (poly-DMAP)[4]. This polymeric form serves as a heterogeneous, recoverable catalyst that retains the high turnover frequency of monomeric DMAP while allowing for simple filtration-based workups in industrial amide and ester syntheses[5].
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Aza-Michael Addition: The vinyl group acts as a Michael acceptor. Because the pyridine ring is electron-deficient (especially when transiently protonated by a weak acid catalyst), the terminal carbon of the vinyl group is susceptible to nucleophilic attack by primary or secondary amines. This pathway is utilized to synthesize complex multidentate ligands (e.g., Me2NXYL) for transition metal catalysis, such as copper-mediated dioxygen binding[3][6].
Diagram 1: Structural domains and corresponding reactivity pathways of 2-ethenyl-N,N-dimethylpyridin-4-amine.
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility in the laboratory.
Protocol 1: Synthesis of Multidentate Ligands via Aza-Michael Addition
This protocol details the synthesis of the Me2NXYL ligand via the aza-Michael addition of m-xylenediamine to 2-ethenyl-N,N-dimethylpyridin-4-amine. This ligand is critical for stabilizing binuclear copper(I) complexes used in arene hydroxylation studies[3][6].
Causality & Experimental Design:
-
Pressure Tube Utilization: The reaction requires heating at 60 °C for 5 days. Because methanol (bp 64.7 °C) is used as the solvent, a sealed pressure tube is mandatory to prevent solvent loss and maintain stoichiometric ratios over the extended reaction timeframe[3].
-
Acid Catalysis: Glacial acetic acid is added to slightly protonate the pyridine nitrogen. This enhances the electrophilicity of the conjugated vinyl group, accelerating the nucleophilic attack by the amine.
-
Alumina Gel Purification: Highly basic polyamine products streak heavily and bind irreversibly to the acidic silanol groups of standard silica gel. Neutral or basic alumina gel is required for successful chromatographic resolution[3].
Step-by-Step Procedure:
-
Preparation: In a 15 mL heavy-walled glass pressure tube, add 2-ethenyl-N,N-dimethylpyridin-4-amine (3.2 g, 0.022 mol) and m-xylenediamine (0.70 g, 0.0051 mol)[3].
-
Solvent & Catalyst Addition: Add 10 mL of anhydrous methanol (MeOH) followed by glacial acetic acid (0.63 g, 0.011 mol)[3].
-
Reaction Execution: Seal the pressure tube securely. Stir the homogeneous mixture at 60 °C for exactly 5 days[3].
-
Workup: Cool the vessel to room temperature before carefully unsealing. Transfer the mixture to a round-bottom flask and remove volatile components (MeOH) via rotary evaporation[3].
-
Neutralization & Extraction: Neutralize the residual acetic acid by adding an aqueous solution of Na2CO3 until the pH reaches ~9. Extract the aqueous layer with dichloromethane (CH2Cl2) three times to ensure complete recovery of the highly organic-soluble product[3].
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate via rotary evaporation[3].
-
Purification: Purify the crude yellow oil via column chromatography using alumina gel. Elute with a gradient of 3% MeOH in 97% ethyl acetate (EtOAc) to isolate the pure ligand[3].
Diagram 2: Experimental workflow for the synthesis of multidentate ligands via Aza-Michael addition.
Protocol 2: Polymerization to Poly-2-vinyl-4-dimethylaminopyridine
While monomeric DMAP is highly effective, its removal from reaction mixtures can be tedious. Polymerizing 2-ethenyl-N,N-dimethylpyridin-4-amine yields poly-DMAP, a robust heterogeneous catalyst[4].
Step-by-Step Procedure (Standard Radical Polymerization):
-
Initiation: Dissolve 2-ethenyl-N,N-dimethylpyridin-4-amine in a suitable degassed solvent (e.g., toluene or DMF) under an inert argon atmosphere.
-
Radical Generation: Add a radical initiator such as Azobisisobutyronitrile (AIBN) (typically 1-5 mol%).
-
Propagation: Heat the mixture to 70–80 °C for 12–24 hours. The vinyl groups will undergo chain-growth polymerization.
-
Precipitation: Cool the mixture and precipitate the resulting polymer by adding it dropwise into an excess of cold non-solvent (e.g., diethyl ether or hexanes).
-
Validation: Filter the solid poly-DMAP and dry under vacuum. The catalyst can now be used in batch reactions and recovered simply by filtration[5].
References
-
Molbase Chemical Database. "N,N-二甲基-2-乙烯基-4-吡啶胺 (2-ethenyl-N,N-dimethylpyridin-4-amine) CAS: 151732-33-1." Molbase. Available at: [Link]
-
AA Blocks Product Index. "4-Pyridinamine,2-ethenyl-N,N-dimethyl-(9CI)." AA Blocks. Available at:[Link]
- European Patent Office. "EP0565774A2 - Process for preparing amide derivatives from halominotriazines and acid halides." Google Patents.
-
Karlin KD, Zhang CX, Rheingold AL, et al. "Reversible dioxygen binding and arene hydroxylation reactions: Kinetic and thermodynamic studies involving ligand electronic and structural variations." Inorganica Chimica Acta. 2012;389:138–150. Available at:[Link]
Sources
- 1. baike.molbase.cn [baike.molbase.cn]
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- 3. Reversible dioxygen binding and arene hydroxylation reactions: Kinetic and thermodynamic studies involving ligand electronic and structural variations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0565774A2 - Process for preparing amide derivatives from halominotriazines and acid halides - Google Patents [patents.google.com]
- 5. EP0565774A2 - Process for preparing amide derivatives from halominotriazines and acid halides - Google Patents [patents.google.com]
- 6. Reversible dioxygen binding and arene hydroxylation reactions: Kinetic and thermodynamic studies involving ligand electronic and structural variations - PMC [pmc.ncbi.nlm.nih.gov]
